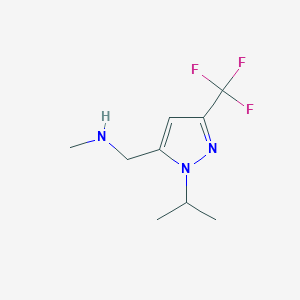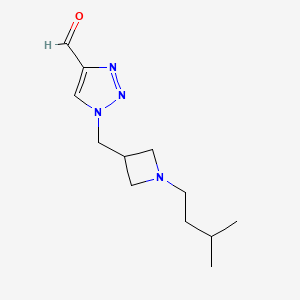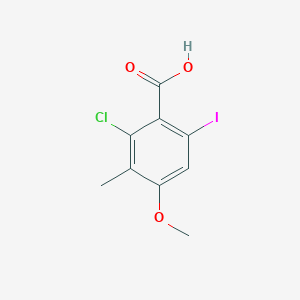
2-Chloro-6-iodo-4-methoxy-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-iodo-4-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H8ClIO3 This compound is characterized by the presence of chloro, iodo, methoxy, and methyl substituents on a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodo-4-methoxy-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 4-methoxy-3-methylbenzoic acid, followed by iodination and chlorination under controlled conditions. The reaction conditions often involve the use of halogenating agents such as iodine monochloride (ICl) and thionyl chloride (SOCl2) in the presence of catalysts like iron(III) chloride (FeCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-iodo-4-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products:
Substitution: Derivatives with different substituents replacing the chloro or iodo groups.
Oxidation: Corresponding aldehydes or carboxylic acids.
Coupling: Biaryl compounds with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-iodo-4-methoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-iodo-4-methoxy-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-methylbenzoic acid
- 4-Methoxy-3-methylbenzoic acid
- 2-Iodo-3-methylbenzoic acid
Comparison: 2-Chloro-6-iodo-4-methoxy-3-methylbenzoic acid is unique due to the combination of chloro, iodo, methoxy, and methyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. For instance, the presence of both chloro and iodo groups allows for selective substitution reactions, while the methoxy group enhances its solubility and biological activity.
Eigenschaften
Molekularformel |
C9H8ClIO3 |
|---|---|
Molekulargewicht |
326.51 g/mol |
IUPAC-Name |
2-chloro-6-iodo-4-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H8ClIO3/c1-4-6(14-2)3-5(11)7(8(4)10)9(12)13/h3H,1-2H3,(H,12,13) |
InChI-Schlüssel |
DQFUPZSJYSYEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1OC)I)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)


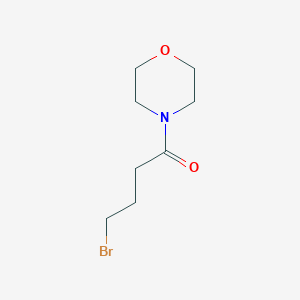
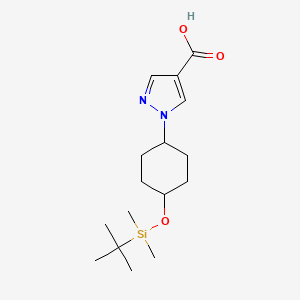
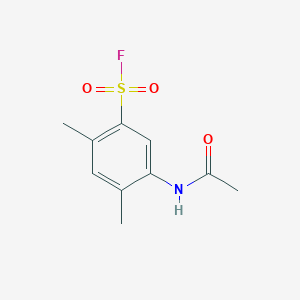
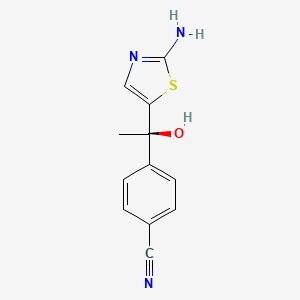
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
![6,6-Difluoro-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13346453.png)

![(6aS,11bS)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol](/img/structure/B13346461.png)
